molecular formula C15H12ClFO B1327567 3-(3-Chlorophenyl)-4'-fluoropropiophenone CAS No. 898787-00-3

3-(3-Chlorophenyl)-4'-fluoropropiophenone

Cat. No.: B1327567
CAS No.: 898787-00-3
M. Wt: 262.7 g/mol
InChI Key: QLRYLFLMFIUQOV-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4'-fluoropropiophenone (CAS: 1225526-86-2) is a halogenated propiophenone derivative characterized by a 3-chlorophenyl group attached to the ketone-bearing carbon and a 4'-fluoro substituent on the adjacent phenyl ring. Propiophenone derivatives are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogen substituents enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRYLFLMFIUQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644429
Record name 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-00-3
Record name 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses aluminum chloride as a catalyst and involves the acylation of 3-chlorobenzene with 4-fluoropropiophenone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .

Industrial Production Methods: In an industrial setting, the production of 3-(3-Chlorophenyl)-4’-fluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediary Role in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in reactions such as Friedel-Crafts acylation, where it can be further modified to yield various derivatives with potential biological activities .

Synthetic Routes
The synthesis of 3-(3-Chlorophenyl)-4'-fluoropropiophenone typically involves the acylation of 3-chlorophenyl with appropriate acyl chlorides under controlled conditions. The use of Lewis acid catalysts like aluminum chloride enhances the efficiency and yield of these reactions.

Biological Applications

Pharmacological Investigations
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with specific molecular targets, which may lead to the development of novel therapeutic agents .

Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors, influencing biochemical pathways. This interaction can lead to inhibition or activation effects that are crucial for its pharmacological efficacy.

Material Science

Development of Specialty Chemicals
In addition to its biological applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested for its minimum inhibitory concentration (MIC), revealing promising results that warrant further exploration for potential pharmaceutical applications.

Case Study 2: Synthesis of Novel Anticancer Agents

Research involving the modification of this compound led to the development of new derivatives with enhanced anticancer activity. These derivatives were synthesized through strategic substitutions on the aromatic rings, showcasing the versatility of this compound as a scaffold for drug development.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propiophenone Derivatives

The following table compares 3-(3-Chlorophenyl)-4'-fluoropropiophenone with key analogs, highlighting structural differences and their implications:

Compound Name Substituents Key Properties/Applications Reference
This compound 3-Cl, 4'-F Discontinued; potential intermediate
3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone 3-Cl, 4'-CF₃ Enhanced electron-withdrawing effect; higher lipophilicity
3-(Diethylamino)-4'-fluoropropiophenone hydrochloride 3-NEt₂, 4'-F Basic amino group; industrial-grade chemical
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid 3-Cl, carboxylic acid group Polar, acidic; divergent reactivity
Key Observations:

In contrast, the fluoro substituent in the target compound offers moderate electronegativity, balancing reactivity and solubility .

Functional Group Impact: The diethylamino group in 3-(diethylamino)-4'-fluoropropiophenone hydrochloride introduces basicity, making it suitable for salt formation and industrial applications . The carboxylic acid in 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid increases polarity, enabling solubility in aqueous environments but limiting membrane permeability compared to ketones .

Biological Relevance :

  • Chlorophenyl groups are common in pharmaceuticals (e.g., antipsychotics and antihistamines) for enhancing receptor binding and metabolic stability .
  • Fluorine substitution often improves bioavailability and pharmacokinetics, as seen in FDA-approved drugs like fluoxetine .

Spectroscopic and Analytical Data

  • NMR Trends: In phenylphenalenones (), substituents at C-1, C-2, and C-3 influence chemical shifts (e.g., δ 5.28 for H-1 in trihydroxy derivatives). For this compound, similar deshielding effects on aromatic protons are expected due to halogen substituents .
  • Mass Spectrometry: Compounds with chlorine and fluorine exhibit distinct isotopic patterns (e.g., M+2 peaks for Cl). The diethylamino variant () may fragment via loss of ethyl groups or HCl .

Biological Activity

3-(3-Chlorophenyl)-4'-fluoropropiophenone, a compound with the molecular formula C15H12ClF, has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the compound's biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H12ClF
  • Molecular Weight : 262.71 g/mol
  • InChIKey : QLRYLFLMFIUQOV-UHFFFAOYSA-N

The compound features a chlorophenyl group and a fluoropropiophenone moiety, which are significant for its interaction with biological systems.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative properties against various cancer cell lines. A study conducted by researchers demonstrated that this compound significantly inhibits the growth of MCF-7 breast cancer cells, with an IC50 value in the low nanomolar range (10–33 nM) . The compound's mechanism involves:

  • Tubulin Destabilization : It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • G2/M Phase Arrest : Flow cytometry analysis revealed that treated cells accumulate in the G2/M phase, indicating halted progression through the cell cycle .

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Microtubule Interaction : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to mitotic arrest.
  • Apoptotic Pathways : Induction of apoptosis is facilitated through the activation of caspases and modulation of pro-apoptotic proteins .

Case Study 1: Breast Cancer Cell Lines

A comprehensive study evaluated the effects of various derivatives of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated:

  • Significant Antiproliferative Effects : Compounds showed IC50 values comparable to established chemotherapeutics.
  • Mechanistic Insights : Immunofluorescence assays confirmed alterations in microtubule organization post-treatment .
CompoundCell LineIC50 (nM)Mechanism
9qMCF-710Tubulin destabilization
9rMDA-MB-23123Apoptosis induction

Case Study 2: In Silico Analysis

In silico docking studies have been performed to predict the binding affinity of this compound with various protein targets involved in cancer signaling pathways. These studies suggest potential interactions with:

  • ERK Pathway Proteins : Indicating a role in modulating key signaling cascades associated with tumorigenesis .

Toxicological Considerations

While exploring therapeutic potentials, it is crucial to assess the toxicity profile of this compound. Preliminary in silico assessments indicate moderate genotoxicity and potential cardiotoxicity risks associated with hERG channel inhibition . Further experimental studies are warranted to establish a comprehensive safety profile.

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